molecular formula C7H7N3 B1380877 5-Amino-4-methylnicotinonitrile CAS No. 1706461-92-8

5-Amino-4-methylnicotinonitrile

Cat. No.: B1380877
CAS No.: 1706461-92-8
M. Wt: 133.15 g/mol
InChI Key: DSYUOYLOZIDVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-methylnicotinonitrile: is an organic compound with the molecular formula C7H7N3

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 5-Amino-4-methylnicotinonitrile typically begins with readily available starting materials such as 4-methylpyridine and ammonia.

    Reaction Conditions:

    Industrial Production Methods: Industrial production methods often involve continuous flow synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Addition: Common nucleophiles include Grignard reagents and organolithium compounds.

    Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides are often used.

    Condensation Reactions: Carboxylic acids and aldehydes are typical reactants in these reactions.

Major Products:

    Nucleophilic Addition: Formation of substituted pyridines.

    Substitution Reactions: Various substituted derivatives depending on the electrophile used.

    Condensation Reactions: Formation of amides and imines.

Mechanism of Action

The mechanism by which 5-Amino-4-methylnicotinonitrile exerts its effects is primarily through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the amino group can act as a base and participate in hydrogen bonding. These interactions allow the compound to engage in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

5-amino-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6(2-8)3-10-4-7(5)9/h3-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYUOYLOZIDVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-4-methylnicotinonitrile
Reactant of Route 2
5-Amino-4-methylnicotinonitrile
Reactant of Route 3
5-Amino-4-methylnicotinonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-4-methylnicotinonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-4-methylnicotinonitrile
Reactant of Route 6
5-Amino-4-methylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.